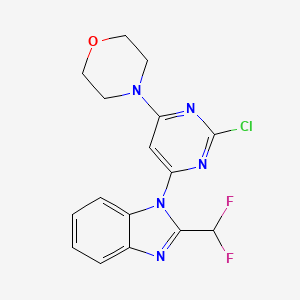
4,7-dibromo-3-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The compound this compound is characterized by the presence of two bromine atoms at positions 4 and 7 and a methyl group at position 3 on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-3-methyl-1H-indole typically involves the bromination of 3-methylindole. One common method is the electrophilic aromatic substitution reaction, where 3-methylindole is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform . The reaction conditions often require careful control of temperature and the amount of bromine to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Dibromo-3-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds or other complex structures.
Aplicaciones Científicas De Investigación
4,7-Dibromo-3-methyl-1H-indole has several scientific research applications:
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,7-dibromo-3-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atoms and the indole ring contribute to its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylindole: The parent compound without bromine substituents.
4,7-Dichloro-3-methyl-1H-indole: Similar structure with chlorine atoms instead of bromine.
4,7-Dibromoindole: Lacks the methyl group at position 3.
Uniqueness
4,7-Dibromo-3-methyl-1H-indole is unique due to the presence of both bromine atoms and a methyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to other indole derivatives.
Propiedades
Número CAS |
1360967-03-8 |
|---|---|
Fórmula molecular |
C9H7Br2N |
Peso molecular |
288.97 g/mol |
Nombre IUPAC |
4,7-dibromo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7Br2N/c1-5-4-12-9-7(11)3-2-6(10)8(5)9/h2-4,12H,1H3 |
Clave InChI |
KCJTXRHICIYPBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CNC2=C(C=CC(=C12)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)




![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)

![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)




